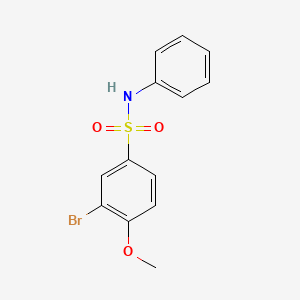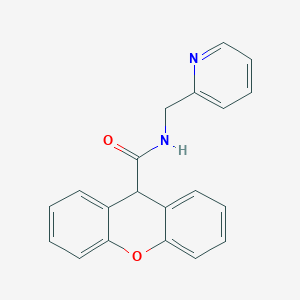
3-bromo-4-methoxy-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxy-N-phenylbenzenesulfonamide, also known as BPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide derivative that contains a bromine atom and a methoxy group attached to a phenyl ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase and human neutrophil elastase. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells. The exact mechanism by which 3-bromo-4-methoxy-N-phenylbenzenesulfonamide induces apoptosis is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a crucial role in the apoptotic process.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been shown to possess various biochemical and physiological effects. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of human neutrophil elastase, which is involved in various inflammatory diseases. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which makes it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is its ease of synthesis. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide can be synthesized using simple and readily available reagents, and the synthesis can be achieved in high yields. Another advantage of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is its potential applications in various fields, including medicinal chemistry and enzyme inhibition. However, there are also limitations associated with the use of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the lack of information on its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-methoxy-N-phenylbenzenesulfonamide. One direction is to study its potential applications as a chemotherapeutic agent. Another direction is to study its potential applications as an inhibitor of carbonic anhydrase and human neutrophil elastase. Further research is also needed to understand its mechanism of action and potential side effects. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide can also be modified to improve its efficacy and reduce its toxicity. Overall, 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has significant potential for various applications in scientific research and warrants further investigation.
Conclusion
In conclusion, 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide can be synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has potential applications in medicinal chemistry, enzyme inhibition, and cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
3-bromo-4-methoxy-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 3-bromo-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-bromo-4-methoxyaniline with benzenesulfonyl isocyanate. The synthesis of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is relatively simple and can be achieved in high yields.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of 3-bromo-4-methoxy-N-phenylbenzenesulfonamide is in the field of medicinal chemistry. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has been shown to possess anticancer properties and has been studied as a potential chemotherapeutic agent. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. 3-bromo-4-methoxy-N-phenylbenzenesulfonamide has also been studied as a potential inhibitor of human neutrophil elastase, an enzyme that is involved in various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXSDPVSBEHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)

![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)

![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)

![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)


![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)